An In-depth Technical Guide to 2,4-Dichlorobenzyl Isothiocyanate
An In-depth Technical Guide to 2,4-Dichlorobenzyl Isothiocyanate
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-Dichlorobenzyl isothiocyanate, alongside its potential biological activities and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of 2,4-Dichlorobenzyl Isothiocyanate
| Property | Value | Source/Comment |
| IUPAC Name | 2,4-dichloro-1-(isothiocyanatomethyl)benzene | [1][2] |
| CAS Number | 18967-41-4 | [1][3][4] |
| Molecular Formula | C₈H₅Cl₂NS | [1][4] |
| Molecular Weight | 218.1 g/mol | [3][4] |
| Appearance | Low melting point solid | [3] |
| Melting Point | Data not available | Predicted to be a low melting solid based on supplier information. |
| Boiling Point | Data not available | |
| Solubility | Data not available | Likely soluble in organic solvents like DMSO, and chlorinated solvents. |
| Purity | ≥ 98% (GC) | [3] |
Spectroscopic Data
Detailed experimental spectra for 2,4-Dichlorobenzyl isothiocyanate are not widely published. However, the expected spectral characteristics can be predicted based on the analysis of similar compounds.
Table 2: Predicted Spectroscopic Data for 2,4-Dichlorobenzyl Isothiocyanate
| Technique | Predicted Characteristics |
| ¹H NMR | Aromatic protons (3H) in the range of 7.2-7.5 ppm with complex splitting patterns. A singlet for the methylene protons (-CH₂-) around 4.7 ppm. |
| ¹³C NMR | Aromatic carbons between 127-135 ppm. A signal for the methylene carbon (-CH₂-) around 45-50 ppm. The isothiocyanate carbon (-NCS) is expected to show a broad signal around 130-140 ppm. |
| IR Spectroscopy | A strong, characteristic absorption band for the isothiocyanate group (-NCS) in the range of 2050-2150 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. C-Cl stretching in the fingerprint region. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 217/219/221 due to chlorine isotopes. A prominent fragment corresponding to the 2,4-dichlorobenzyl cation at m/z 159/161. |
Synthesis and Reactivity
Isothiocyanates are versatile intermediates in organic synthesis. The isothiocyanate group is an electrophilic moiety that readily reacts with nucleophiles.
Synthesis
A general and widely applicable method for the synthesis of benzyl isothiocyanates involves the reaction of the corresponding benzylamine with a thiocarbonyl transfer reagent, such as thiophosgene or carbon disulfide.
Reactivity
The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by amines, alcohols, and thiols, leading to the formation of thioureas, thiocarbamates, and dithiocarbamates, respectively.
Biological Activity
While there is a lack of specific studies on the biological activity of 2,4-Dichlorobenzyl isothiocyanate, the activities of its isomer, 2,4-Dichlorobenzyl thiocyanate (DCBT), and other isothiocyanates provide valuable insights into its potential pharmacological effects.
Isomer: 2,4-Dichlorobenzyl Thiocyanate (DCBT)
2,4-Dichlorobenzyl thiocyanate (DCBT) is a known antimitotic agent that disrupts microtubule organization in cells.[5] It has been shown to inhibit the polymerization of tubulin, a key protein in the formation of microtubules.[5][6] The mechanism of action involves the alkylation of sulfhydryl groups on β-tubulin.[7] This leads to mitotic arrest and subsequent cell death.
General Activity of Isothiocyanates
Isothiocyanates as a class of compounds are known to exhibit a broad range of biological activities, including antimicrobial and anticancer properties.[8][9][10]
-
Antimicrobial Activity: Many isothiocyanates have demonstrated efficacy against a variety of bacteria and fungi.[11] Their mechanism of action is often attributed to their ability to disrupt cellular membranes and interfere with essential metabolic processes.
-
Anticancer Activity: Several isothiocyanates, including benzyl isothiocyanate (BITC), have been investigated for their anticancer potential.[12][13][14][15] They can induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines. One of the proposed mechanisms for their anticancer effect is the inhibition of tubulin polymerization, similar to DCBT.
Given the structural similarities, it is plausible that 2,4-Dichlorobenzyl isothiocyanate may also exhibit antimitotic, antimicrobial, and anticancer activities. However, dedicated experimental studies are required to confirm these potential effects and elucidate its specific mechanisms of action.
Experimental Protocols
The following are detailed methodologies for the synthesis and potential biological evaluation of 2,4-Dichlorobenzyl isothiocyanate, adapted from general procedures for similar compounds.
Synthesis of 2,4-Dichlorobenzyl Isothiocyanate
This protocol describes a general method for the synthesis of isothiocyanates from the corresponding primary amine using thiophosgene.
Materials:
-
2,4-Dichlorobenzylamine
-
Thiophosgene (CSCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, dissolve 2,4-Dichlorobenzylamine (1.0 equivalent) in dichloromethane in a round-bottom flask.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution to create a biphasic system.
-
While stirring vigorously, slowly add thiophosgene (1.2 equivalents) to the mixture at room temperature.
-
Continue stirring for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 2,4-Dichlorobenzyl isothiocyanate can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Tubulin Polymerization Assay (In Vitro)
This assay can be used to determine if 2,4-Dichlorobenzyl isothiocyanate inhibits the polymerization of tubulin, a hallmark of antimitotic agents.
Materials:
-
Purified tubulin
-
2,4-Dichlorobenzyl isothiocyanate
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
-
GTP (Guanosine triphosphate)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of 2,4-Dichlorobenzyl isothiocyanate in a suitable solvent (e.g., DMSO).
-
On ice, prepare reaction mixtures in a 96-well plate containing tubulin (e.g., 3 mg/mL) in general tubulin buffer with GTP.
-
Add varying concentrations of 2,4-Dichlorobenzyl isothiocyanate to the wells. Include a vehicle control (DMSO) and a known tubulin polymerization inhibitor (e.g., colchicine) as a positive control.
-
Initiate polymerization by transferring the plate to a microplate reader pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm over time (e.g., for 60 minutes), which corresponds to the extent of tubulin polymerization.
-
Analyze the data to determine the effect of 2,4-Dichlorobenzyl isothiocyanate on the rate and extent of tubulin polymerization.
Safety and Handling
Isothiocyanates are generally considered to be reactive and potentially hazardous compounds. Appropriate safety precautions should be taken when handling 2,4-Dichlorobenzyl isothiocyanate.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Toxicity: Specific toxicity data for 2,4-Dichlorobenzyl isothiocyanate are not available. However, related compounds can be irritants to the skin, eyes, and respiratory tract.
Disclaimer: This document is intended for informational purposes only and does not constitute a recommendation for the use of 2,4-Dichlorobenzyl isothiocyanate. All chemical manipulations should be performed by trained personnel in a properly equipped laboratory, following all applicable safety guidelines.
References
- 1. pschemicals.com [pschemicals.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 18967-41-4 2,4-Dichlorobenzyl isothiocyanate AKSci 6386AD [aksci.com]
- 4. 2,4-Dichlorobenzyl isothiocyanate|18967-41-4 - Debyesci [debyesci.com]
- 5. 2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology [pubmed.ncbi.nlm.nih.gov]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study [frontiersin.org]
- 10. Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy 2,4-Dichlorophenyl isothiocyanate | 6590-96-1 [smolecule.com]
- 12. Benzyl isothiocyanate promotes apoptosis of oral cancer cells via an acute redox stress-mediated DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
